Product packaging for H-Ile-ile-gly-leu-met-OH(Cat. No.:)

H-Ile-ile-gly-leu-met-OH

Cat. No.: B1278264
M. Wt: 545.7 g/mol
InChI Key: ZMDGLWRNBGRYQB-ZKHIMWLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ile-Ile-Gly-Leu-Met-OH is a synthetic pentapeptide with the sequence Isoleucine-Isoleucine-Glycine-Leucine-Methionine and a molecular formula of C25H47N5O6S . This reagent is provided as a high-purity powder for research applications. While specific biological data for this exact sequence is limited in the public domain, peptides containing motifs like Methionine-Glycine are of interest in the study of substrate specificity for certain enzymes and proteases . As a custom peptide, it serves as a critical tool in proteomics research, potentially useful as a standard in mass spectrometry, a substrate for enzyme kinetics studies, or a building block for investigating protein-protein interactions. The presence of methionine in the sequence requires careful handling and storage in a freezer at or below -20°C to maintain stability . This product is intended for laboratory research purposes only and is not classified or manufactured for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H47N5O6S B1278264 H-Ile-ile-gly-leu-met-OH

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36)/t15-,16-,17-,18-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDGLWRNBGRYQB-ZKHIMWLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for H Ile Ile Gly Leu Met Oh and Analogues

Principles and Applications of Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a cornerstone of modern peptide chemistry. wikipedia.org It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. wikipedia.orggoogle.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration steps. thieme-connect.de

Fmoc/tBu Chemistry for Peptide Elongation

The most prevalent strategy in SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.govrsc.org This method utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. ontosight.aipeptide.com The synthesis of H-Ile-Ile-Gly-Leu-Met-OH would commence by anchoring the C-terminal amino acid, Methionine (Met), to a suitable resin. Subsequent cycles involve the deprotection of the Fmoc group, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. wikipedia.orgmasterorganicchemistry.com The side chains of reactive amino acids are protected with acid-labile tert-butyl (tBu) groups. iris-biotech.de

The sequence of events for elongating the peptide chain for this compound using Fmoc/tBu chemistry is as follows:

Deprotection: The Fmoc group of the resin-bound amino acid is removed with a piperidine solution.

Washing: The resin is washed to remove excess piperidine and the dibenzofulvene byproduct. wikipedia.org

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.

Washing: The resin is washed again to remove unreacted reagents and byproducts.

This cycle is repeated for each amino acid (Leu, Gly, Ile, Ile) in the sequence. google.com

Boc/Bzl Chemistry in Protected Peptide Synthesis

An alternative to Fmoc/tBu chemistry is the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. peptide.comseplite.com In this approach, the α-amino group is protected by the acid-labile Boc group, which is removed with an acid such as trifluoroacetic acid (TFA). masterorganicchemistry.comseplite.com The side-chain protecting groups are typically benzyl (B1604629) (Bzl) based and are removed at the end of the synthesis along with cleavage from the resin using a strong acid like anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orgnih.gov

While largely supplanted by the milder Fmoc/tBu method, Boc/Bzl chemistry can be advantageous for synthesizing long or aggregation-prone peptides. peptide.compeptide.com The protonation of the N-terminus after Boc removal can help to reduce intermolecular hydrogen bonding that leads to aggregation. peptide.com

Role of Coupling Reagents in Amide Bond Formation

The formation of the amide (peptide) bond between two amino acids is a critical step that requires the activation of the C-terminal carboxyl group of the incoming amino acid. wikipedia.orgluxembourg-bio.com Several classes of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, particularly racemization. americanpeptidesociety.orgbachem.com

Common Coupling Reagents and Additives:

Reagent ClassExamplesMechanism of Action & Use
Carbodiimides Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC)Activate the carboxyl group to form an O-acylisourea intermediate. americanpeptidesociety.org DIC is often preferred in SPPS because its urea (B33335) byproduct is more soluble. bachem.com
Additives 1-Hydroxybenzotriazole (B26582) (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt)Used with carbodiimides to suppress racemization and improve coupling efficiency by forming active esters. wikipedia.orgamericanpeptidesociety.org
Aminium/Uronium & Phosphonium (B103445) Salts HATU, HBTU, PyBOPThese reagents form highly reactive active esters. HATU, which generates OAt esters, is particularly efficient. acs.org Phosphonium reagents like PyBOP are known for their high solubility and for producing cleaner reactions.
Immonium/Uronium Salts COMUA newer generation reagent that offers fast, efficient coupling with a reduced risk of racemization and is highly soluble in common SPPS solvents. luxembourg-bio.comacs.org
Bases Diisopropylethylamine (DIEA)A non-nucleophilic base used to neutralize the protonated N-terminus (in Boc chemistry) and to facilitate the coupling reaction. beilstein-journals.org

Orthogonal Protecting Group Strategies in Peptide Synthesis

Orthogonal protection is a fundamental concept in peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. fiveable.mewikipedia.org This strategy is essential for controlling the stepwise assembly of the peptide chain and for introducing modifications. nih.govspringernature.com

In the context of this compound synthesis, the primary orthogonal pair is the temporary Nα-protecting group and the permanent side-chain protecting groups. nih.gov

Fmoc/tBu Strategy: The Fmoc group is removed by a base (piperidine), while the tBu side-chain protecting groups (if any were needed for analogues) are stable to this condition but are removed by acid (TFA). wikipedia.orgiris-biotech.de

Boc/Bzl Strategy: The Boc group is removed by a mild acid (TFA), while the Bzl side-chain protecting groups are stable to TFA but are cleaved by a very strong acid (HF). wikipedia.orgseplite.com

This orthogonality ensures that the side chains remain protected during the entire chain elongation process, preventing unwanted side reactions. springernature.com

Peptide Cleavage from Solid Supports and Deprotection Techniques

The final step in SPPS is the cleavage of the synthesized peptide from the solid support, which is typically accompanied by the removal of all side-chain protecting groups. thermofisher.comnih.gov The specific cleavage cocktail used depends on the chemistry employed and the amino acid composition of the peptide. thermofisher.com

For peptides like this compound synthesized via the Fmoc/tBu strategy , a strong acid cocktail is used. thermofisher.com A common mixture is TFA-based, often containing "scavengers" to trap the reactive carbocations generated during the deprotection of side-chain protecting groups. thermofisher.compeptide.com For a peptide containing methionine, which is susceptible to oxidation, specific scavengers are important.

Typical Cleavage Cocktail Components:

ComponentFunction
Trifluoroacetic Acid (TFA) The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. thermofisher.comacs.org
Triisopropylsilane (TIS) A scavenger that reduces reactive trityl cations and other carbocations. peptide.com
Water Acts as a scavenger. peptide.com
1,2-Ethanedithiol (EDT) A scavenger particularly effective for protecting cysteine residues, but also used more broadly. nih.gov
Phenol A scavenger that can prevent the alkylation of tyrosine residues. peptide.com

For peptides synthesized using the Boc/Bzl strategy , cleavage requires a much stronger acid, typically anhydrous hydrogen fluoride (HF), which requires specialized equipment due to its corrosive and toxic nature. seplite.comnih.gov

Solution-Phase Peptide Synthesis Approaches

Before the advent of SPPS, peptides were synthesized exclusively in solution. wikipedia.orgnih.gov While largely replaced for research purposes, solution-phase peptide synthesis (SPPS) remains relevant for the large-scale industrial production of peptides. wikipedia.org

In solution-phase synthesis, protected amino acids are coupled in a suitable organic solvent. After each coupling step, the resulting dipeptide (or larger peptide fragment) must be isolated and purified before the next amino acid can be added. slideshare.net This can be a time-consuming process. acs.org

A key strategy in solution-phase synthesis is fragment condensation , where smaller, protected peptide fragments are synthesized and then coupled together to form the final, larger peptide. nih.govnih.gov For this compound, one might synthesize the dipeptide H-Ile-Ile-OH and the tripeptide H-Gly-Leu-Met-OH separately, and then couple these two fragments. This approach can be more efficient than a purely stepwise synthesis for longer peptides. slideshare.net

Emerging and Specialized Synthetic Techniques

Recent progress in peptide synthesis has introduced several innovative methods that overcome the limitations of traditional approaches, offering milder conditions and improved outcomes for complex sequences like this compound.

Enzyme-Catalyzed Peptide Synthesis

Enzyme-catalyzed peptide synthesis has emerged as a powerful tool, leveraging the high stereo- and regiospecificity of enzymes to form peptide bonds. thieme-connect.de This method offers the significant advantage of proceeding without the need for side-chain protecting groups and virtually eliminates the risk of racemization. thieme-connect.de Proteases, which normally hydrolyze peptide bonds, can be used in reverse under either thermodynamic or kinetic control to synthesize peptides. thieme-connect.de For instance, the synthesis of peptide fragments can be achieved in organic solvents with minimal water content, such as using thermolysin in hexane (B92381) in the presence of salt hydrates which provide the necessary alkaline environment and water for enzyme activity. dcu.ie This approach is particularly beneficial for sequences prone to side reactions under conventional chemical synthesis conditions. A notable example includes the enzymatic coupling of peptide fragments to produce insulinotropic peptides like GLP-1 and its analogues, demonstrating the industrial applicability of ligases in forming specific peptide bonds. google.com

Native Chemical Ligation and Fragment Condensation Strategies

Native Chemical Ligation (NCL) is a cornerstone of modern peptide and protein synthesis, enabling the chemoselective joining of two unprotected peptide segments to form a native peptide bond. thieme-connect.degoogle.com The classic NCL strategy involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov This reaction proceeds through a transthioesterification followed by an irreversible S-to-N acyl shift, creating a natural amide linkage at the ligation site. nih.gov

This technique is particularly valuable for synthesizing large peptides and proteins by assembling smaller, more manageable fragments. thieme-connect.de The scope of NCL has been expanded beyond cysteine-containing junctions through the use of chemical auxiliaries. nih.gov For example, auxiliaries like 2-mercapto-2-phenethyl (MPE) can be used for ligations at other amino acid residues and subsequently removed under mild conditions. nih.gov While NCL is highly effective, the ligation rates can be influenced by the amino acids at the ligation junction, with sterically hindered residues like isoleucine and valine sometimes exhibiting slower reaction rates. pnas.org Despite this, NCL has been successfully used to synthesize a wide range of proteins, demonstrating its robustness and versatility. google.compnas.org

Advanced Reagent-Mediated Synthesis (e.g., Recyclable Hypervalent-Iodine Systems)

Hypervalent iodine reagents have gained significant attention as mild and efficient alternatives to traditional coupling reagents in peptide synthesis. beilstein-journals.orgfrontiersin.org These reagents are characterized by their low toxicity, high functional group tolerance, and stability in biocompatible media. nih.gov Systems based on recyclable hypervalent iodine(III) reagents, such as FPID and IBA-OBz, have been successfully applied to both solution-phase and solid-phase peptide synthesis (SPPS). beilstein-journals.orgnih.gov

These reagents, often used in combination with a phosphine (B1218219) like (4-MeOC6H4)3P, can mediate the coupling of both standard and sterically hindered amino acids with high efficiency and without significant racemization. nih.gov A key advantage of some hypervalent iodine systems is the ability to regenerate the reagent after the reaction, making the process more economical and environmentally friendly. beilstein-journals.org For example, the FPID/(4-MeOC6H4)3P system has been used for the SPPS of several bioactive peptides, demonstrating its practical utility. beilstein-journals.org

Challenges and Optimization in Pentapeptide Synthesis

The synthesis of pentapeptides like this compound, which contains two adjacent isoleucine residues, is often complicated by issues of steric hindrance and racemization.

Steric Hindrance Effects of Bulky Amino Acids (e.g., Isoleucine)

The presence of bulky amino acids, particularly those with β-carbon branching like isoleucine and valine, can significantly impede the rate of peptide bond formation. bibliomed.org This steric hindrance can lead to incomplete coupling reactions and the formation of deletion peptides. ekb.eg The bulky side chains can also promote peptide aggregation on the solid support during SPPS, further reducing the accessibility of reagents to the growing peptide chain. ekb.eg

Several strategies can be employed to mitigate the effects of steric hindrance:

Lowering Resin Loading: Reducing the initial loading of the first amino acid onto the resin can increase the distance between peptide chains, thereby minimizing aggregation. ekb.eg

Use of Potent Coupling Reagents: Employing highly efficient coupling reagents such as HATU, HBTU, or phosphonium salts can help drive the reaction to completion even with sterically demanding residues. jpt.comacs.org

Elevated Temperatures: Performing the coupling reaction at a higher temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. peptide.com

Microwave Irradiation: The use of microwave-assisted SPPS can significantly accelerate coupling reactions, proving effective for difficult sequences. peptide.com

ChallengeMitigation StrategyRationale
Peptide Aggregation Lower resin loadingIncreases space between peptide chains, reducing intermolecular interactions. ekb.eg
Incomplete Coupling Use of potent coupling reagents (e.g., HATU, PyBOP)Highly reactive reagents can overcome the steric barrier more effectively. jpt.comacs.org
Slow Reaction Rates Increased temperature or microwave irradiationProvides additional energy to accelerate the coupling reaction. peptide.com
Formation of Deletion Sequences Extended coupling times and double couplingEnsures the reaction proceeds to completion, minimizing truncated products.

This table summarizes common challenges due to steric hindrance and corresponding optimization strategies.

Minimization of Racemization during Coupling

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical side reaction in peptide synthesis. It can occur through direct enolization or via the formation of an oxazolone (B7731731) intermediate, particularly when the C-terminal carboxyl group of a protected amino acid is activated for coupling. nih.govrsc.org

Factors influencing racemization include the choice of coupling reagent, the type of base used, and the reaction conditions. rsc.orghighfine.com For instance, some coupling reagents are more prone to causing racemization than others. nih.gov The choice of base is also crucial; sterically hindered, weaker bases like 2,4,6-collidine (TMP) are often preferred over stronger, less hindered bases like DIEA to minimize racemization. acs.orghighfine.com

To suppress racemization, several additives and specialized reagents have been developed:

Additives: The addition of compounds like 1-hydroxybenzotriazole (HOBt) or its analogues (e.g., HOAt, Oxyma) to the coupling reaction can effectively minimize racemization by forming less reactive, more stable active esters. jpt.compeptide.com

Racemization-Free Coupling Reagents: The development of novel coupling reagents like Boc-Oxyma aims to provide efficient coupling with minimal by-products and a reduced risk of racemization. rsc.org

Optimized Protocols: Avoiding pre-activation steps and using less polar solvent systems can also reduce the extent of racemization. acs.org

Coupling Reagent ClassRacemization RiskNotes
Carbodiimides (e.g., DCC, EDC) Can be significantOften used with additives like HOBt to suppress racemization. jpt.com
Phosphonium Salts (e.g., BOP, PyBOP) LowOffer high coupling efficiency but can be more expensive. jpt.com
Uronium Salts (e.g., HATU, TBTU) LowPopular for complex sequences due to high efficiency and low side-product formation. jpt.com
Hypervalent Iodine Reagents Very LowMediate peptide coupling with minimal to no racemization. beilstein-journals.org

This table compares different classes of coupling reagents regarding their propensity to cause racemization.

Comprehensive Analytical and Characterization Techniques for H Ile Ile Gly Leu Met Oh

Chromatographic Separations for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation and purification of peptides. The choice of chromatographic mode depends on the specific properties of the peptide and the analytical goal.

High-Performance Liquid Chromatography (HPLC) for Peptide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides due to its high resolution and sensitivity. hplc.eu It is widely used to separate peptides from complex mixtures and to assess the purity of synthetic or isolated peptides. The versatility of HPLC allows for the use of different separation modes, including reversed-phase, ion-exchange, and size-exclusion chromatography. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for peptide analysis. This technique separates molecules based on their hydrophobicity.

Principle of Separation: In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. For peptide separations, a C18 (octadecyl) bonded silica (B1680970) is a common stationary phase. hplc.eu Peptides are loaded onto the column in a highly aqueous mobile phase and eluted with a gradient of increasing organic solvent, typically acetonitrile (B52724). More hydrophobic peptides interact more strongly with the stationary phase and thus elute later, at higher organic solvent concentrations.

Method Parameters for H-Ile-Ile-Gly-Leu-Met-OH Analysis: The hydrophobicity of a peptide is determined by the sum of the hydrophobicities of its constituent amino acid residues. This compound, containing the hydrophobic residues Isoleucine, Leucine (B10760876), and Methionine, is well-suited for RP-HPLC analysis. The separation of this pentapeptide can be optimized by adjusting various parameters:

Column: A wide-pore C18 column (e.g., 300 Å pore size) is often preferred for peptides to ensure the accessibility of the stationary phase. hplc.eu

Mobile Phase: A common mobile phase system consists of an aqueous component (A) and an organic component (B).

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, improving peak shape and resolution. hplc.eu

Solvent B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient from a low to a high percentage of solvent B is typically used. For a pentapeptide like this compound, a gradient from 5% to 60% acetonitrile over 30-60 minutes would be a reasonable starting point. The exact gradient slope can be optimized to achieve the best resolution from any impurities. nih.gov

Detection: Peptides are typically detected by UV absorbance at 210-220 nm, where the peptide bond absorbs light. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for this compound

ParameterValue
Column C18, 5 µm particle size, 300 Å pore size, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 60% B in 45 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 215 nm

This table presents a typical starting point for method development. Actual conditions may need to be optimized.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a complementary technique to RP-HPLC, particularly useful for the separation of polar and hydrophilic compounds. polylc.com While this compound is moderately hydrophobic, HILIC can be employed to separate it from very hydrophobic or very hydrophilic impurities that may not be well-resolved by RP-HPLC. chromatographyonline.commerckmillipore.com

Principle of Separation: HILIC utilizes a polar stationary phase (e.g., silica, or silica bonded with polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of a more polar aqueous solvent. polylc.comacs.org A water-enriched layer is formed on the surface of the polar stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes are more strongly retained. Elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase.

Application to Peptide Analysis: HILIC can offer different selectivity compared to RP-HPLC, making it a valuable tool in two-dimensional HPLC (2D-HPLC) for comprehensive peptide analysis. chromatographyonline.com For a peptide like this compound, HILIC can be advantageous for separating it from potential hydrophilic impurities or isomers. The elution order in HILIC is often the reverse of that in RP-HPLC.

Table 2: Representative HILIC Method Parameters for Peptide Separation

ParameterValue
Column Amide or Polyhydroxyethyl A, 3-5 µm particle size, 100-200 Å pore size
Mobile Phase A 90% Acetonitrile, 10% Water with 10 mM Ammonium Formate, pH 3.0
Mobile Phase B 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 3.0
Gradient 0% to 100% B over 30 minutes
Flow Rate 0.5-1.0 mL/min
Column Temperature 30-40 °C
Detection UV at 215 nm, Mass Spectrometry

This table provides general conditions for HILIC analysis of peptides. Specific parameters would need to be optimized for this compound.

Reversed-Phase HPLC Methodologies

Gas Chromatography (GC) in Amino Acid Composition Analysis

While peptides themselves are not volatile enough for direct GC analysis, GC is a powerful technique for determining the amino acid composition of a peptide after it has been hydrolyzed into its constituent amino acids. researchgate.net This analysis is crucial for confirming the identity and purity of the peptide.

The process involves two main steps:

Acid Hydrolysis: The peptide is hydrolyzed by heating it in 6 M hydrochloric acid (HCl) at approximately 110°C for 24 hours. researchgate.netvibgyorpublishers.org This breaks the peptide bonds, releasing the individual amino acids.

Derivatization: The resulting free amino acids are then chemically modified to increase their volatility and thermal stability for GC analysis. thermofisher.com

Flame Ionization Detection (FID) is a common detector for GC that provides a response proportional to the mass of carbon in the analyte. To make amino acids suitable for GC-FID analysis, they must be derivatized.

Common Derivatization Reactions:

Esterification followed by Acylation: This is a two-step process. First, the carboxyl group is esterified, for example, by reacting with an alcohol (e.g., methanol, isobutanol) in the presence of an acid catalyst. nih.gov This is followed by acylation of the amino and other functional groups using reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). nih.govalexandraatleephillips.com The resulting N-acyl amino acid esters are volatile and can be readily analyzed by GC.

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert active hydrogens on the amino and carboxyl groups to trimethylsilyl (B98337) (TMS) derivatives. thermofisher.com These derivatives are volatile and suitable for GC analysis. thermofisher.com

Reaction with Chloroformates: Alkyl chloroformates, such as ethyl chloroformate or methyl chloroformate, react with amino acids in an aqueous medium to form stable, volatile derivatives that can be extracted into an organic solvent for GC analysis. researchgate.netd-nb.info

Table 3: Common Derivatization Reagents for GC Analysis of Amino Acids

Derivatization ReagentTarget Functional Group(s)Resulting Derivative
Ethyl Chloroformate (ECF) Amino, Carboxyl, Hydroxyl, ThiolN(O,S)-Ethoxycarbonyl ethyl esters
Trifluoroacetic Anhydride (TFAA) Amino, Hydroxyl, ImidazoleN(O)-Trifluoroacetyl
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Amino, Carboxyl, Hydroxyl, ThiolTrimethylsilyl (TMS)

Following derivatization, the sample is injected into the GC-FID system. The retention times of the derivatized amino acids are compared to those of known standards for identification, and the peak areas are used for quantification to determine the relative ratios of the amino acids in the original peptide.

Mass Spectrometry for Sequence Confirmation and Molecular Characterization

Mass spectrometry (MS) is an essential tool for the characterization of peptides, providing precise molecular weight information and enabling sequence confirmation. uniroma1.it For this compound, MS can verify its molecular mass and, through tandem mass spectrometry (MS/MS), confirm the amino acid sequence.

Ionization Techniques: To analyze a peptide by MS, it must first be ionized and transferred into the gas phase. Common soft ionization techniques used for peptides include:

Electrospray Ionization (ESI): ESI is well-suited for analyzing peptides from a liquid stream, making it compatible with HPLC (LC-MS). vanderbilt.edunih.gov It typically produces multiply charged ions, which can be advantageous for sequencing.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a high-throughput technique where the peptide is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the peptide, usually as a singly charged ion. vanderbilt.edu

Molecular Weight Determination: A primary application of MS is to determine the molecular weight of the peptide. The calculated monoisotopic mass of this compound is 545.31 Da. An MS analysis should yield a peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 546.32.

Tandem Mass Spectrometry (MS/MS) for Sequencing: To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the parent ion (e.g., the [M+H]⁺ ion of the peptide) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). uniroma1.it This fragmentation occurs preferentially at the peptide bonds, generating a series of fragment ions.

Fragment Ion Types: The most common fragment ions are the b-ions and y-ions .

b-ions: Contain the N-terminus of the peptide and are formed by the cleavage of a peptide bond, with the charge retained on the N-terminal fragment.

y-ions: Contain the C-terminus of the peptide and are formed by the cleavage of a peptide bond, with the charge retained on the C-terminal fragment.

By analyzing the mass differences between consecutive b-ions or y-ions in the MS/MS spectrum, the amino acid sequence can be deduced. For this compound, the expected b- and y-ion series can be calculated.

Table 4: Theoretical m/z Values for b- and y-ions of this compound ([M+H]⁺)

Residueb-ion (m/z)y-ion (m/z)Residue
Ile 114.09546.32Met
Ile 227.17433.23Leu
Gly 284.19320.15Gly
Leu 397.28263.13Ile
Met 545.31150.05Ile

The presence of these characteristic fragment ions in the MS/MS spectrum provides strong evidence for the sequence Ile-Ile-Gly-Leu-Met. The inability to distinguish between the isomers Leucine (Leu) and Isoleucine (Ile) by mass alone is a known limitation of CID-based MS/MS.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for determining the molecular weight of peptides like this compound. lcms.cz This soft ionization method is particularly suited for biomolecules as it minimizes fragmentation, allowing for the accurate measurement of the intact molecule. nih.gov In ESI-MS, the peptide solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase, multiply-charged peptide ions. lcms.cz

For this compound, the analysis would typically be conducted in positive ion mode, where the peptide acquires protons to form ions such as [M+H]⁺, [M+2H]²⁺, etc. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). By analyzing the series of multiply charged ions, the molecular weight of the peptide can be accurately calculated. nih.gov

The theoretical monoisotopic mass of this compound is calculated based on the sum of the residue masses plus the mass of a water molecule. This provides a precise value to compare with the experimental data obtained from ESI-MS.

Table 1: Theoretical Mass Calculation for this compound This is an interactive table, click on the headers to sort.

Residue Formula Average Mass (Da) Monoisotopic Mass (Da)
Isoleucine (Ile) C₆H₁₃NO₂ 131.17 113.08406
Isoleucine (Ile) C₆H₁₃NO₂ 131.17 113.08406
Glycine (B1666218) (Gly) C₂H₅NO₂ 75.07 57.02146
Leucine (Leu) C₆H₁₃NO₂ 131.17 113.08406
Methionine (Met) C₅H₁₁NO₂S 149.21 131.04049

| Total Peptide | C₂₅H₄₇N₅O₇S | 589.75 | 589.31413 |

Note: The total peptide mass is calculated from the sum of the constituent amino acid residue masses (amino acid mass - mass of H₂O) plus the mass of one water molecule for the terminal groups.

The resulting ESI-MS spectrum would display peaks corresponding to these calculated values, confirming the identity and purity of the peptide. For instance, a prominent peak for the singly protonated molecule [M+H]⁺ would be expected at an m/z value close to 590.32.

Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful extension of mass spectrometry used to determine the amino acid sequence of peptides. pressbooks.pub In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer and then subjected to fragmentation in a collision cell. pressbooks.pubbu.edu The resulting fragment ions are then analyzed in a second mass analyzer, producing a fragmentation spectrum.

The fragmentation of peptides under collision-induced dissociation (CID) typically occurs at the peptide bonds, leading to the formation of specific ion series, most commonly b-ions (containing the N-terminus) and y-ions (containing the C-terminus). nih.gov The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be pieced together. pressbooks.pub

For this compound, the fragmentation pathway would produce a series of b and y ions. It is important to note that Isoleucine (Ile) and Leucine (Leu) are isomers and have the same mass, making them indistinguishable by low-energy CID MS/MS alone. pressbooks.pubpnas.org

Table 2: Predicted b and y Ion Series for this compound This is an interactive table, click on the headers to sort.

Sequence b-ion (m/z) y-ion (m/z)
I 114.09 590.32
I 227.17 477.23
G 284.19 364.15
L 397.28 307.13

The analysis of the MS/MS spectrum would involve identifying these characteristic peaks. For example, the difference between the y₅ ion (m/z 590.32, the precursor) and the y₄ ion (m/z 477.23) is 113.09 Da, corresponding to the N-terminal Isoleucine. Similarly, the difference between the b₅ ion (m/z 528.32) and the b₄ ion (m/z 397.28) is 131.04 Da, corresponding to Methionine. The presence of immonium ions, such as the one for Ile/Leu at m/z 86, can further confirm the presence of these amino acids in the peptide. nih.govbu.edu

Spectroscopic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for investigating the three-dimensional structure and conformational dynamics of peptides in solution. nih.govuzh.ch For this compound, 1D and 2D NMR experiments, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), would be used to assign the proton resonances to specific amino acid residues within the peptide sequence. uzh.ch

The chemical shifts of protons, particularly the amide (NH) and alpha-protons (Hα), are highly sensitive to the local electronic environment and thus to the peptide's secondary structure. nih.gov For instance, Hα chemical shifts that are lower than random coil values are indicative of helical structures, while higher values suggest a β-sheet conformation. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

For this compound, the CD spectrum would provide insight into its predominant conformation in a given solvent. For example:

An α-helical structure is characterized by strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm.

A β-sheet structure typically shows a negative band near 218 nm and a positive band around 195 nm.

A random coil conformation results in a strong negative band near 198 nm.

Studies on peptides containing the C-terminal sequence -Ile-Ile-Gly-Leu-Met- have suggested that this segment can adopt a β-turn conformation in certain environments, such as in DMSO. nih.govresearchgate.net The conformation of such peptides is highly sensitive to the solvent, and CD spectroscopy is an ideal tool to monitor these conformational changes. researchgate.net For example, a peptide might adopt a more helical structure in apolar organic solvents, a tendency that would be clearly visible in its CD spectrum. researchgate.net

Table 3: Compound Names Mentioned

Compound Abbreviation/Name Full Name
This compound Isoleucyl-isoleucyl-glycyl-leucyl-methionine
Ile Isoleucine
Gly Glycine
Leu Leucine
Met Methionine

Structural and Conformational Studies of H Ile Ile Gly Leu Met Oh

Primary Sequence Determinants and Individual Amino Acid Contributions

Isoleucine (Ile): As a branched-chain amino acid, isoleucine is characterized by its bulky and hydrophobic side chain. jpt.com This hydrophobicity is a major driving force in protein folding, prompting the residue to be buried within the peptide's core to minimize contact with the aqueous environment. jpt.comnih.gov The steric bulk of its β-branched side chain restricts the range of accessible backbone conformations.

Glycine (B1666218) (Gly): With only a hydrogen atom as its side chain, glycine is the smallest and most conformationally flexible of all amino acids. lu.sewikipedia.org This flexibility allows it to adopt a wide range of backbone dihedral angles that are sterically hindered for other amino acids. wikipedia.org Consequently, glycine is frequently found in turns and loops within protein structures, where the polypeptide chain must make sharp bends. nih.govosdd.net

Leucine (B10760876) (Leu): Similar to isoleucine, leucine is a branched-chain amino acid with a hydrophobic side chain. jpt.com It is a strong promoter of α-helix formation and plays a critical role in the hydrophobic cores that stabilize protein structures. ck12.orgnih.gov

Methionine (Met): Methionine contains a flexible, unbranched hydrophobic side chain that includes a sulfur atom. It is often found within α-helices and contributes to the hydrophobic interactions that stabilize a peptide's fold. ck12.orgnih.gov

Table 1: Properties of Amino Acids in H-Ile-Ile-Gly-Leu-Met-OH

Amino Acid Abbreviation Side Chain Property Key Structural Role
Isoleucine Ile, I Hydrophobic, β-branched Hydrophobic core formation, β-sheet propensity
Glycine Gly, G Smallest, Apolar High conformational flexibility, turn formation
Leucine Leu, L Hydrophobic, Branched Hydrophobic core formation, α-helix propensity
Methionine Met, M Hydrophobic α-helix formation, flexible hydrophobic interactions

Intrinsic Conformational Preferences of Ile-Ile-Gly-Leu-Met Motifs in Peptides

The specific sequence motif, -Ile-Ile-Gly-Leu-Met-, has been identified as having a pronounced intrinsic preference for forming a β-turn structure. nih.gov This tendency is a result of the combined conformational properties of the individual residues. Such turns are critical elements of peptide and protein structure, enabling the polypeptide chain to reverse its direction.

A Ramachandran plot is a fundamental tool in structural biology used to visualize the statistically allowed and disallowed regions for the backbone dihedral angles, phi (φ) and psi (ψ), of amino acid residues. wikipedia.orgramplot.in The plot provides a map of the conformational space available to each residue in a polypeptide chain. A high-quality structure is expected to have over 90% of its residues in the most favored regions of the plot.

For the this compound peptide:

Isoleucine and Leucine: As β-branched (Ile) and bulky (Leu) residues, their allowed φ and ψ angles are largely restricted to the regions corresponding to β-sheet and α-helical conformations. nih.gov

Glycine: Lacking a side chain, glycine is not subject to the same steric clashes as other amino acids. Its Ramachandran plot shows a much broader distribution of allowed conformations, including regions that are inaccessible to all other residues. wikipedia.orgnih.gov This unique flexibility is why it is a key residue for forming tight turns.

Methionine: Its conformational preferences are generally within the standard α-helical and β-sheet regions.

Table 2: Typical Backbone Dihedral Angles for Common Secondary Structures

Secondary Structure Typical Phi (φ) Angle Typical Psi (ψ) Angle
Right-handed α-helix -57° -47°
Parallel β-sheet -119° +113°
Antiparallel β-sheet -139° +135°
Type I β-turn (i+1, i+2) -60°, -90° -30°, 0°
Type II β-turn (i+1, i+2) -60°, +80° +120°, 0°

The propensity of an amino acid to favor a particular secondary structure, such as a turn or a helix, is an intrinsic property derived from its physicochemical characteristics.

Glycine in Turns: Glycine has a high propensity to be located in β-turns. nih.govosdd.net Its conformational flexibility is entropically favorable for adopting the tight angles required in a turn, which would be energetically costly for bulkier residues. lu.se It is particularly favored at the third and fourth positions of β-turns. osdd.net

Helical Propensities: Alanine, leucine, methionine, and glutamate (B1630785) are considered strong helix-forming residues. ck12.orgwikipedia.org In contrast, glycine and proline are known to be poor helix-formers, or "helix breakers," because their conformational properties disrupt the regular helical structure. wikipedia.org While isoleucine and valine are hydrophobic, their β-branched side chains can destabilize α-helices due to steric clashes, though they are more favorable in the first turn of a helix than in the middle. nih.gov Leucine and methionine, however, show a preference for central positions within a helix. nih.gov

Table 3: Secondary Structure Propensities of Residues in this compound

Amino Acid Helical Propensity Turn Propensity Primary Rationale
Isoleucine Moderate/Low Low β-branched side chain causes steric hindrance in helices. nih.govgmu.edu
Glycine Very Low High Conformational flexibility favors turn formation. nih.govwikipedia.org
Leucine High Low Side chain packs well into helical structures. ck12.orggmu.edu
Methionine High Low Flexible side chain is favorable for helix formation. ck12.orgnih.gov

Ramachandran Plot Analysis of Backbone Conformations

Molecular Interactions Governing Peptide Stability and Architecture

The three-dimensional structure of the this compound peptide is stabilized by a network of non-covalent molecular interactions. These forces, though individually weak, collectively provide the stability required for the peptide to adopt and maintain its folded conformation.

Hydrogen bonds are crucial for the formation and stability of secondary structures in peptides and proteins. rose-hulman.eduaps.org They form between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. rose-hulman.edu In peptides, the backbone amide (N-H) and carbonyl (C=O) groups are primary participants in hydrogen bonding.

In the context of a pentapeptide like this compound, intramolecular hydrogen bonds are essential for stabilizing turn conformations. For instance, a classic β-turn is defined by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). The formation of these hydrogen bond networks is a key step in the folding process, helping to overcome the conformational entropy of the unfolded chain. nih.govbakerlab.org The stability provided by these bonds is particularly significant in the hydrophobic interior of a folded peptide, where water is excluded. rose-hulman.edu

The hydrophobic effect is a major driving force in protein and peptide folding. nih.gov It describes the tendency of nonpolar molecules or parts of molecules, like the side chains of isoleucine and leucine, to aggregate in an aqueous environment, thereby minimizing their disruptive effect on the hydrogen-bonding network of water. jpt.com

Methionine's Stereoelectronic and Conformational Influence

The C-terminal methionine (Met) residue plays a pivotal role in dictating the structural versatility of this compound. Methionine is recognized as one of the most structurally adaptable amino acids, frequently located within protein cores and at protein-protein interfaces. yale.edu Its long, unbranched side chain (–CH₂–CH₂–S–CH₃) confers significant conformational flexibility. The conformational preferences of methionine are governed by a combination of steric and stereoelectronic effects.

The conformation of methionine itself is described by several dihedral angles (χ1, χ2, χ3). Studies have shown that while the χ1 and χ2 distributions can be predicted by simple hard-sphere models, the χ3 angle distribution is more complex. yale.edu It is influenced by weak attractive interactions between hydrogen atoms in the side chain. yale.edu The position of the methionine residue within a peptide sequence also affects its properties; for instance, the oxidation behavior and radical formation can differ significantly depending on its neighbors. iucr.orgru.nl In the context of this compound, the terminal position of methionine makes its flexible side chain particularly susceptible to interactions with the solvent and other molecules, which can influence aggregation propensity. The chemical environment created by the preceding leucine and other hydrophobic residues can also modulate methionine's reactivity and conformational state. nih.gov

Experimental Structural Determination Techniques

To fully elucidate the three-dimensional structure of this compound and its assemblies, a suite of advanced experimental techniques is required. Each method offers unique advantages for probing different aspects of peptide structure, from atomic-level detail to the architecture of large aggregates.

X-ray Crystallography for Atomic Resolution Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of molecules, including oligopeptides. grantome.com The method relies on obtaining well-ordered crystals of the peptide, which, when exposed to an X-ray beam, diffract the X-rays in a specific pattern. iisc.ac.in By analyzing this diffraction pattern, researchers can calculate an electron density map and build an atomic-resolution model of the peptide. iisc.ac.inpnas.org

Table 1: Illustrative Crystallographic Data for a Peptide Crystal. This table represents typical parameters obtained from an X-ray diffraction experiment. Specific data for this compound is not publicly available.

ParameterExample ValueDescription
Crystal System OrthorhombicThe crystal system describes the symmetry of the crystal lattice.
Space Group P2₁2₁2₁The space group defines the symmetry operations that can be applied to the unit cell.
Unit Cell Dimensions a=10.2 Å, b=15.5 Å, c=25.8 ÅThe lengths of the sides of the unit cell.
Resolution (Å) 1.5 ÅA measure of the level of detail observed in the electron density map. Lower numbers indicate higher resolution.
R-factor / R-free 0.18 / 0.21Indicators of the quality of the fit between the crystallographic model and the experimental data.

Cryo-Electron Microscopy for Peptide Assemblies

Cryo-electron microscopy (cryo-EM) has become an indispensable tool for studying the structure of large biomolecular assemblies, including peptide fibrils, in their near-native state. americanpeptidesociety.org Unlike X-ray crystallography, cryo-EM does not require crystallization. americanpeptidesociety.org Instead, the sample is flash-frozen in a thin layer of vitreous (non-crystalline) ice, preserving its natural conformation. americanpeptidesociety.org A transmission electron microscope is then used to capture thousands of two-dimensional images of the peptide assemblies from different angles, which are computationally reconstructed into a three-dimensional model. americanpeptidesociety.orgpnas.org

This technique is particularly valuable for studying amyloid structures, making it highly relevant for this compound, a fragment of the amyloid-β peptide. americanpeptidesociety.org Cryo-EM can reveal the molecular architecture of amyloid fibrils, showing how individual peptides stack and interact to form the characteristic cross-β structure. nih.gov While achieving atomic resolution can be challenging for smaller or more flexible assemblies, recent technological advancements have made it possible to determine the structures of a wide range of peptide assemblies, providing crucial insights into the mechanisms of aggregation. acs.orgpnas.org

Neutron Crystallography for Hydrogen Atom Localization and Protonation States

Neutron crystallography is a unique structural biology technique that complements X-ray crystallography by providing the precise locations of hydrogen atoms. jove.comberstructuralbioportal.org While X-rays scatter from electrons, making light hydrogen atoms nearly invisible, neutrons scatter from atomic nuclei. berstructuralbioportal.org This allows for the direct visualization of hydrogen (H) and its isotope deuterium (B1214612) (D). pnas.org

The ability to locate hydrogen atoms is critical for understanding the intricate network of hydrogen bonds that stabilize peptide structures. nih.gov It also allows for the unambiguous determination of the protonation states of ionizable residues, such as the N-terminal amine and C-terminal carboxylate of this compound. berstructuralbioportal.org This information is fundamental to understanding electrostatic interactions and enzymatic mechanisms. jove.com The main challenge of neutron crystallography is that it requires significantly larger crystals (often around 1 mm³) than X-ray crystallography. berstructuralbioportal.org However, the detailed chemical information it provides, such as the geometry of water molecules and hydrogen-bonding networks, is invaluable for a complete structural understanding. nih.gov

Table 2: Summary of Experimental Structural Determination Techniques.

TechniqueSample RequirementsKey Information ProvidedAdvantagesLimitations
X-ray Crystallography High-quality crystalsAtomic resolution 3D structure, bond lengths, angles, intermolecular packing. grantome.comiisc.ac.inProvides highest resolution detail. pnas.orgRequires crystallization, which can be difficult and may introduce artifacts.
Cryo-Electron Microscopy Purified sample in solution3D structure of large assemblies (e.g., fibrils), molecular architecture. americanpeptidesociety.orgpnas.orgDoes not require crystals; visualizes samples in a near-native state. americanpeptidesociety.orgResolution can be limited for small or flexible molecules.
Neutron Crystallography Large, high-quality crystalsPrecise location of hydrogen atoms, protonation states, H-bond networks, solvent structure. jove.comnih.govUniquely determines hydrogen positions; non-destructive to the sample. berstructuralbioportal.orgRequires very large crystals and access to a neutron source. berstructuralbioportal.org

Computational Modeling and Simulation Approaches in Pentapeptide Research

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For a pentapeptide such as H-Ile-Ile-Gly-Leu-Met-OH, MD simulations can reveal its conformational flexibility, folding pathways, and thermodynamic stability by numerically solving Newton's equations of motion for the system. nih.govacs.org This provides a dynamic picture of the peptide's behavior in various environments.

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying potential energy function, known as the force field (FF). nih.gov Force fields are comprised of a set of parameters that define the energetics of bond lengths, angles, dihedral angles, and non-bonded interactions. For standard peptides like this compound, which is composed of canonical amino acids, well-established force fields such as CHARMM and AMBER are commonly employed. nih.govnih.govresearchgate.net

Recent versions, like CHARMM36 (C36) and Amber14SB, have been refined and validated against experimental data for small polypeptides to ensure accurate sampling of conformational space, such as the (ϕ, ψ) backbone dihedral angles. nih.gov In cases involving non-standard amino acids, specific parameterization is required. This process often involves fitting parameters to high-level quantum mechanical (QM) data to ensure the force field can accurately represent the unique chemical properties of the residue. nih.govacs.orgnih.govfrontiersin.org The CHARMM General Force Field (CGenFF) is an example of a tool developed for this purpose. acs.org The performance of different force fields can vary, and studies often compare multiple FFs to determine the most suitable one for a specific class of peptides, such as cyclic pentapeptides. nih.govresearchgate.netacs.org

Table 1: Commonly Used Force Fields in Peptide Simulation

Force Field Family Key Features & Applications Relevant Citations
AMBER (e.g., ff14SB, ff19SB) Widely used for proteins and nucleic acids. Continuously refined to improve backbone and side-chain dihedral parameters. nih.govnih.govfrontiersin.org
CHARMM (e.g., CHARMM36) Extensively used for a wide range of biomolecules. Includes CMAP corrections for improved backbone representation. nih.govnih.gov
GROMOS Another popular choice, particularly within the GROMACS simulation package. Parameters are often developed for specific applications. frontiersin.org
OPLS (Optimized Potentials for Liquid Simulations) Developed with a focus on accurately reproducing properties of liquids and solvated systems. nih.govbhsai.org

The surrounding solvent has a profound impact on the structure and dynamics of a peptide. Computational models account for this in two primary ways: explicitly or implicitly. wikipedia.orgaip.org

Explicit solvent simulations involve surrounding the peptide with a large number of individual solvent molecules (e.g., TIP3P or TIP5P models for water). aip.orgaps.org This approach is the most physically realistic, as it captures specific hydrogen bonding and local water structuring. aip.org However, it is computationally intensive due to the vast number of atoms that must be simulated. bhsai.orgaip.org

Implicit solvent models, or continuum models, represent the solvent as a continuous medium with average properties, such as a dielectric constant. wikipedia.org Methods like the Generalized Born (GB) model and its variants (GBSA) are popular. bhsai.orgwikipedia.org These models are computationally much faster, as they eliminate the need to simulate individual solvent molecules. wikipedia.org While efficient, they are approximations and may not capture all nuances of peptide-solvent interactions. For example, some implicit models have been shown to over-stabilize salt bridges, which can alter the predicted conformational landscape compared to explicit solvent simulations. bhsai.org The choice between models depends on the specific research question, required accuracy, and available computational power. nih.gov

Table 2: Comparison of Solvation Models

Model Type Description Advantages Disadvantages Relevant Citations
Explicit Peptide is surrounded by individual, mobile solvent molecules (e.g., water). High accuracy, captures specific interactions. Computationally expensive, slower sampling. aip.orgacs.org
Implicit Solvent is treated as a continuous medium with bulk properties. Computationally efficient, faster sampling. Approximate, may miss specific solvent effects, parameter-dependent. bhsai.orgwikipedia.orgnih.gov

Force Field Parameterization for Peptide Systems

Molecular Mechanics (MM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

While MD simulations based on MM force fields are excellent for exploring conformational landscapes, a deeper understanding of electronic structure, reactivity, and specific interactions often requires quantum mechanics.

A primary challenge in computational peptide research is the "multiple-minima problem," where the peptide's energy surface contains a vast number of local energy minima. pnas.org Identifying the global minimum energy conformation and other biologically relevant low-energy states is crucial. pnas.org Energy minimization algorithms, such as steepest descent, are used to find the nearest local minimum from a starting structure. mit.edu

To overcome the challenge of getting trapped in local minima and to explore the broader conformational space, various enhanced sampling techniques are used. bioinfo.net.in These include methods like Monte Carlo (MC) sampling, which can overcome energy barriers by accepting moves to higher-energy states based on a probability criterion. pnas.orgneliti.com Other advanced methods include replica-exchange molecular dynamics (REMD) and metadynamics, which accelerate the exploration of the energy landscape to achieve more comprehensive sampling in a practical timeframe. mit.eduresearchgate.net

When a peptide like this compound acts as a ligand, understanding the details of its interaction with a binding site is critical. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for this purpose. nih.govtandfonline.comhenriquefernandes.pt In a QM/MM approach, the system is partitioned into two regions: a small, critical part (the QM region) and the rest of the system (the MM region). henriquefernandes.ptmdpi.com

For analyzing a binding site, the QM region would typically include the peptide ligand and key amino acid residues of the receptor that form direct interactions (e.g., hydrogen bonds, salt bridges). henriquefernandes.ptconicet.gov.ar This region is treated with a high-accuracy QM method, allowing for a precise description of electronic effects like polarization and charge transfer. nsf.gov The surrounding protein and solvent are treated with a computationally cheaper MM force field. nih.govmdpi.com This hybrid approach provides a balance of accuracy and efficiency, enabling detailed investigation of interaction energies and the electronic nature of the binding event, which is not possible with purely classical MM methods. conicet.gov.arnih.gov

Table 3: QM/MM Partitioning for Peptide-Receptor Binding Analysis

System Component Typical Treatment Rationale Relevant Citations
Peptide Ligand (e.g., this compound) QM Region High accuracy needed for electronic structure and interactions. henriquefernandes.ptconicet.gov.ar
Key Receptor Residues (in direct contact) QM Region Captures the electronic nature of specific interactions like H-bonds. henriquefernandes.ptnsf.gov
Rest of Receptor Protein MM Region Provides the structural and electrostatic environment at a lower computational cost. nih.govtandfonline.com
Solvent Molecules MM Region Models the bulk solvent effect efficiently. nih.govmdpi.com

Energy Minimization and Conformational Sampling

Peptide-Protein Interaction Prediction and Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a receptor. tandfonline.comnih.gov In the context of this compound, docking simulations would place the peptide into the binding pocket of a target protein and evaluate potential binding poses using a scoring function. tandfonline.comnih.gov These scoring functions estimate the free energy of binding, with lower energy scores indicating more favorable interactions. tandfonline.com Docking studies on other pentapeptides have shown good correlation between predicted binding energies and inhibitory activity, demonstrating the utility of this approach in identifying promising peptide binders. tandfonline.comnih.gov

Beyond simple docking, the field is increasingly leveraging machine learning and deep learning to predict peptide-protein interactions (PepPIs). oup.com These methods are trained on large datasets of known binding and non-binding peptide-protein pairs. nih.govmdpi.com Models based on techniques like Support Vector Machines (SVM) or convolutional neural networks can learn complex patterns from peptide sequences and physicochemical properties to predict binding affinity with greater accuracy than traditional scoring functions alone. mdpi.comnih.govacs.org Such predictive tools are invaluable for high-throughput virtual screening of peptide libraries to identify novel inhibitors or interaction partners for a given protein target. nih.govtandfonline.com

Identification of Recognition Motifs and Binding Hotspots

Recognition motifs are specific sequences or structural arrangements on a peptide that are recognized by other molecules, while binding hotspots are energetic epicenters within a protein-protein interface. nih.govrsc.org Identifying these is key to understanding the function of the pentapeptide this compound.

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed to identify these critical residues. nih.govdiva-portal.org Alanine scanning mutagenesis, a computational method where residues are systematically replaced with alanine, can help identify "hot spot" residues that are crucial for binding affinity. rsc.org For the pentapeptide , the bulky hydrophobic residues Isoleucine (Ile) and Leucine (B10760876) (Leu) are strong candidates for forming key interactions within a binding pocket. The smaller Glycine (B1666218) (Gly) residue can provide conformational flexibility, allowing the peptide to adopt an optimal binding conformation. Methionine (Met), with its flexible side chain containing a thioether group, can also contribute to binding specificity.

Research has shown that peptides can be used to identify and target hotspots on protein surfaces, effectively dissecting protein-protein interaction domains. nih.gov These hotspots often consist of a small subset of amino acids that contribute the majority of the binding energy. rsc.org

Prediction of Interaction Interfaces Involving Ile, Leu, Gly, Met

Predicting the interaction interfaces of peptides containing Isoleucine (Ile), Leucine (Leu), Glycine (Gly), and Methionine (Met) is essential for understanding their biological roles. These amino acids have distinct properties that influence their interactions. Ile and Leu are hydrophobic and are often found in the core of proteins or at protein-protein interfaces. researchgate.net Gly, being the smallest amino acid, provides flexibility to the peptide backbone. pnas.org Met is also hydrophobic and can participate in various non-covalent interactions.

Machine learning and deep learning models have become powerful tools for predicting peptide-protein interactions, offering improved accuracy and efficiency over traditional methods. rsc.orgresearchgate.netnih.gov These models can use sequence-based features, such as physicochemical properties and evolutionary information, to predict binding sites. nih.gov For instance, methods like SPRINT-Seq utilize features including predicted accessible surface area and secondary structures to identify interaction sites. nih.gov The development of protein large language models has further enhanced the ability to automatically learn representations of protein sequences relevant to their function and structure, aiding in the high-throughput prediction of binding sites. nih.gov

Computational approaches like the use of spatial position-specific scoring matrices (S-PSSMs) can predict binding sites on a protein surface for each amino acid in a peptide. plos.org This method has been successful in identifying binding sites for various peptide-mediated interactions. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsddn.es In peptide research, QSAR, also known as quantitative sequence-activity models (QSAM), is instrumental in designing new peptides with desired properties. biospec.netacs.org

Descriptors for Amino Acid Residues and Peptide Sequences

To build a QSAR model, the structure of the peptides must be represented by numerical values known as descriptors. researchgate.net For peptides, these descriptors are derived from the properties of their constituent amino acid residues. acs.org

Commonly used amino acid descriptors can be categorized as:

Physicochemical descriptors: These describe properties like hydrophobicity, volume, and charge. biospec.netresearchgate.net For example, the Z-scales, derived from principal component analysis of 29 physicochemical properties, are widely used. acs.org

Topological descriptors: These are based on the two-dimensional representation of the molecule.

3D-structural descriptors: These capture three-dimensional aspects of the amino acid structure. nih.gov

Quantum-chemical descriptors: These are derived from quantum mechanical calculations. frontiersin.org

A study comparing 80 different amino acid descriptors found that while no single descriptor is universally the best, their performance is highly dependent on the specific peptide dataset and the machine learning method used. acs.org

Below is a table showcasing some physicochemical properties of the amino acids present in this compound.

Amino AcidAbbreviationSide Chain PolarityHydropathy IndexMolecular Weight ( g/mol )
IsoleucineIleNonpolar4.5131.17
LeucineLeuNonpolar3.8131.17
GlycineGlyNonpolar-0.475.07
MethionineMetNonpolar1.9149.21

This table presents a selection of physicochemical properties relevant to QSAR modeling.

Predictive Models for Structural Features and Interaction Propensities

Once descriptors are calculated, various statistical and machine learning methods can be used to build predictive QSAR models. sddn.esfrontiersin.org These models aim to predict structural features or the propensity of a peptide to interact with a target.

Commonly used modeling techniques include:

Multiple Linear Regression (MLR): A statistical method to model the relationship between a dependent variable and one or more independent variables. ikprress.org

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. frontiersin.orgmdpi.com

Support Vector Machines (SVM): A machine learning method that can be used for both classification and regression tasks. nih.gov

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees. frontiersin.org

Gaussian Processes (GP): A probabilistic machine learning model. frontiersin.org

These models can predict various properties, such as binding affinity, enzyme activity, or pharmacokinetic properties. sddn.esnih.gov The reliability and predictive power of these models are assessed through rigorous validation procedures. mdpi.com

De Novo Peptide Design and Optimization based on this compound Motifs

De novo peptide design involves the creation of novel peptide sequences with desired structures and functions from scratch. researchgate.netnih.gov The sequence motif Ile-Ile-Gly-Leu-Met can serve as a starting point for designing new peptides with specific binding properties.

Computational approaches are central to de novo design. nih.govrsc.orgfrontiersin.org These methods can screen vast numbers of potential peptide sequences to identify candidates with a high probability of folding into a desired structure and binding to a specific target. nih.gov For example, a computational method was used to screen a library of stapled pentapeptides to assess their ability to self-assemble into nanofibers. nih.gov

Optimization of a known peptide motif, such as that found in this compound, can be achieved by systematically modifying the sequence and evaluating the effect of these changes on its properties using computational tools. researchgate.netnih.gov This can involve substituting amino acids to enhance binding affinity or improve stability. For instance, a study on the design of a pentapeptide inhibitor for Fibroblast growth factor receptor 3b (FGFR3b) utilized molecular docking and steered molecular dynamics simulations to identify a promising candidate sequence. tubitak.gov.tr Another approach, the Viterbi algorithm, has been used for de novo design to generate peptides with high binding affinities by sequentially building the peptide along a chosen path on a protein surface. plos.orgscispace.com

The design process often involves an iterative cycle of computational prediction and experimental validation. nih.gov This synergy between computation and experiment is crucial for the successful design of novel peptides with tailored functionalities. frontiersin.org

Biochemical Interactions and Enzymatic Modifications of Peptides

Peptide-Enzyme Recognition and Substrate Specificity

The interaction between peptides and enzymes is a highly specific process governed by the primary sequence and three-dimensional structure of the peptide. This specificity dictates the peptide's susceptibility to enzymatic modification, such as proteolytic cleavage.

Modulatory Effects on Enzyme Activity (e.g., Angiotensin-Converting Enzyme inhibition mechanisms in related peptides)

Peptides can act as modulators of enzyme activity, either inhibiting or enhancing their function. A significant area of research is the inhibition of the Angiotensin-Converting Enzyme (ACE) by bioactive peptides. ACE inhibitors are crucial in the management of hypertension. mdpi.com

The ACE inhibitory activity of peptides is often linked to their amino acid composition and sequence. bohrium.com Peptides with hydrophobic amino acids, particularly at the C-terminal end, often exhibit potent ACE inhibitory activity. nih.govscielo.br The pentapeptide H-Ile-Ile-Gly-Leu-Met-OH possesses a C-terminal methionine, a hydrophobic amino acid, preceded by leucine (B10760876), another hydrophobic residue. This structural feature suggests a potential for this peptide to act as an ACE inhibitor.

The mechanism of ACE inhibition by peptides can be competitive, non-competitive, or uncompetitive. bohrium.comrsc.org Molecular docking studies with other ACE inhibitory peptides have shown that they can bind to the active site or allosteric sites of the enzyme, thereby preventing the binding and conversion of angiotensin I. nih.govsciopen.com The presence of hydrophobic residues in this compound could facilitate its binding to the hydrophobic pockets within the ACE active site, potentially leading to competitive inhibition.

Table 2: Structural Features of this compound and Potential for ACE Inhibition

FeatureObservation in this compoundRelevance to ACE Inhibition
C-terminal residueMethionine (Met)Hydrophobic C-terminal residues are often associated with higher ACE inhibitory activity. nih.gov
N-terminal residueIsoleucine (Ile)Hydrophobic N-terminal residues can also contribute to inhibitory potency. scielo.br
Overall HydrophobicityHigh due to Ile, Leu, and MetIncreased hydrophobicity can enhance binding to the ACE active site. bohrium.com

Peptide Interactions with Biological Macromolecules

The biological effects of peptides are often mediated through their interactions with larger macromolecules, such as proteins. These interactions are highly specific and are fundamental to many cellular processes. nih.gov

Analysis of Protein-Peptide Binding Interfaces

Understanding the interface between a peptide and its target protein is key to elucidating its mechanism of action. ias.ac.in Various biophysical and computational techniques are employed to study these interactions. nih.goviaanalysis.com

Experimental methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information about peptide-protein complexes, revealing the specific residues involved in the interaction. nih.govelifesciences.org Other techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to determine the binding affinity and kinetics of the interaction. iaanalysis.com

In the absence of experimental data for this compound, computational methods like molecular docking can be used to predict its binding mode to a target protein. Such models can identify potential binding pockets and the key amino acid residues on both the peptide and the protein that contribute to the interaction. The hydrophobic residues (Ile, Leu, Met) of this compound would likely play a significant role in forming hydrophobic interactions within a protein's binding site.

Table 3: Techniques for Analyzing Protein-Peptide Binding Interfaces

TechniqueInformation ProvidedApplication to this compound
X-ray CrystallographyHigh-resolution 3D structure of the peptide-protein complex. nih.govWould reveal the precise atomic interactions between the peptide and its binding partner.
NMR Spectroscopy3D structure in solution and dynamics of the interaction. elifesciences.orgCould provide insights into the conformational changes upon binding.
Surface Plasmon Resonance (SPR)Binding affinity (Kd), and association/dissociation kinetics. iaanalysis.comWould quantify the strength and speed of the interaction with a target protein.
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS). iaanalysis.comWould provide a complete thermodynamic profile of the binding event.
Molecular DockingPredicted binding mode and key interacting residues. sciopen.comCould be used to screen for potential protein targets and hypothesize binding mechanisms.

Biosynthetic Origins and Processing of Peptides Containing Ile-Ile-Gly-Leu-Met Sequences

Natural Occurrence of Related Peptides in Biological Systems (e.g., Scygonadin, Amyloid Peptides)

Peptide sequences similar to or containing the Ile-Ile-Gly-Leu-Met motif are found in various naturally occurring proteins and peptides, where they can be released to perform specific biological functions. Notable examples include amyloid peptides and the antimicrobial peptide scygonadin.

Amyloid Peptides: The peptide this compound is a fragment of the larger amyloid-β (Aβ) peptide, specifically corresponding to residues 31-35. Amyloid-β peptides are the primary components of amyloid plaques found in the brains of individuals with Alzheimer's disease. wikipedia.org These peptides are derived from the much larger amyloid precursor protein (APP). wikipedia.orgfrontiersin.org The full-length Aβ peptides are typically 36 to 43 amino acids long and are generated through the proteolytic processing of APP. wikipedia.org The aggregation of Aβ peptides, driven in part by hydrophobic interactions between residues like isoleucine, leucine, and methionine, is a central event in the pathogenesis of Alzheimer's disease. frontiersin.org

Scygonadin: Scygonadin is an antimicrobial peptide originally discovered in the seminal plasma of the mud crab, Scylla serrata. xmu.edu.cn The full-length scygonadin protein is composed of 126 amino acids, including a signal peptide. xmu.edu.cn While the exact "Ile-Ile-Gly-Leu-Met" sequence is not present, its partial N-terminal sequence has been identified as H-Gly-Gln-Ala-Leu-Asn-Lys-Leu-Met-Pro-Lys-Ile-Val-Ser-Ala-Ile-Ile-Tyr-Met-Val-Gly-OH, which contains several of the hydrophobic residues found in the subject peptide. xmu.edu.cn Scygonadin exhibits antibacterial activity, particularly against Gram-positive bacteria, and is thought to play a role in the innate immune system of the crab, protecting the male reproductive tract from pathogens. xmu.edu.cnuniprot.orgnih.gov Its function is dependent on the formation of a disulfide bond, and it is expressed specifically in the ejaculatory ducts of mature males. uniprot.orgnih.gov

Enzymatic Hydrolysis of Parent Proteins to Yield Bioactive Peptides

Bioactive peptides, such as this compound, are often "encrypted" within the sequence of larger parent proteins and are released through enzymatic hydrolysis. nih.govoup.com This process can occur naturally within an organism through the action of endogenous enzymes or can be replicated in vitro using specific proteases to generate peptides with desired activities. oup.com

The generation of amyloid-β peptides, including the fragment this compound, is a well-studied example of in vivo enzymatic hydrolysis. The amyloid precursor protein (APP) is sequentially cleaved by two enzymes: β-secretase (also known as BACE1) and γ-secretase. frontiersin.orgdzne.de

β-secretase cleavage: This enzyme first cleaves the extracellular domain of APP, releasing a soluble fragment and leaving a 99-amino acid C-terminal fragment (C99) embedded in the cell membrane. dzne.decell-stress.com

γ-secretase cleavage: This intramembrane protease complex then cleaves the C99 fragment at various positions to release the amyloid-β peptides of different lengths and the APP intracellular domain (AICD). cell-stress.com The generation of Aβ is considered the amyloidogenic pathway of APP processing. researchgate.netdzne.de

This enzymatic cascade is a normal physiological process, but in Alzheimer's disease, the balance of APP processing is altered, leading to an overproduction and accumulation of aggregation-prone Aβ peptides. frontiersin.orgaginganddisease.org

Beyond the specific case of APP, the enzymatic hydrolysis of various food proteins is a common strategy to produce bioactive peptides with a range of health benefits, such as antihypertensive, antioxidant, and antimicrobial activities. oup.comnih.gov The choice of enzyme is critical as it determines the specific peptide bonds that are cleaved, and thus the sequence and properties of the resulting peptides. nih.gov For instance, enzymes like trypsin, chymotrypsin, pepsin, and various microbial proteases are used to hydrolyze proteins from sources like milk, meat, and plants to release bioactive peptides. scielo.brnih.gov The structure-activity relationship of these peptides often reveals the importance of hydrophobic amino acids at specific positions for their biological function. scielo.br

H Ile Ile Gly Leu Met Oh Derivatives and Analogues

Rational Design and Synthesis of Modified Peptides

The rational design of analogues of H-Ile-Ile-Gly-Leu-Met-OH involves targeted modifications to its amino acid sequence and terminal groups. These modifications are typically achieved through chemical methods like solid-phase peptide synthesis (SPPS), which allows for the precise, stepwise addition of both natural and unnatural amino acids. patrinum.chnih.gov

The substitution of specific amino acids within the this compound sequence is a primary strategy to probe the role of each residue. The native sequence is dominated by hydrophobic amino acids (Ile, Leu, Met), which are known to be critical for the intermolecular interactions that lead to aggregation. researchgate.net

Research on analogous peptides shows that the substitution of hydrophobic residues can markedly alter solubility and aggregation behavior. researchgate.net Replacing a hydrophobic amino acid like Leucine (B10760876) with a hydrophilic one (e.g., Serine or Threonine) would likely disrupt the hydrophobic core, potentially increasing solubility and reducing the tendency to form fibrillar aggregates. Conversely, substituting with other bulky hydrophobic residues like Phenylalanine or Valine could modulate the packing of the peptide backbone and alter aggregation kinetics. The central Glycine (B1666218) residue provides significant conformational flexibility, which may be crucial for the transition from a soluble, random coil state to an aggregated β-sheet structure. researchgate.net Replacing Glycine with a more constrained residue, such as Proline (a known β-sheet breaker) or Alanine, would restrict this flexibility and likely have a profound impact on the peptide's ability to self-assemble.

Original ResiduePositionPotential SubstitutionPredicted Impact on Conformation & Interactions
Isoleucine (Ile) 1 (N-Terminus)Valine (Val)Minor change in hydrophobicity; may subtly alter steric packing.
Aspartic Acid (Asp)Introduces a negative charge and hydrophilicity, likely disrupting hydrophobic interactions and inhibiting aggregation.
Isoleucine (Ile) 2Leucine (Leu)Conservative substitution with a structurally similar hydrophobic residue; minimal impact expected.
Glycine (Gly) 3Alanine (Ala)Reduces backbone flexibility, potentially hindering the conformational change required for aggregation.
Proline (Pro)Introduces a "kink" in the backbone; expected to strongly inhibit β-sheet formation.
Leucine (Leu) 4Tryptophan (Trp)Increases hydrophobicity and introduces a bulky aromatic side chain, potentially enhancing aggregation through π-stacking. nih.gov
Methionine (Met) 5 (C-Terminus)Norleucine (Nle)An isosteric, non-oxidizable replacement to study the effects of methionine oxidation.

Modification of the peptide's termini is a common strategy to enhance stability, alter solubility, and mimic the environment of the peptide within a larger protein. sigmaaldrich.com For this compound, the free amino (N-terminal) and carboxyl (C-terminal) groups are available for a variety of chemical modifications.

N-Terminal Derivatization:

Lipidation: Attaching a lipid chain, such as a Palmitoyl or an 18-carbon (C18) alkyl chain, dramatically increases the amphiphilicity of the peptide. researchgate.netsigmaaldrich.com This has been shown to facilitate the study of peptide self-assembly at interfaces and can promote the formation of organized structures like monolayers. researchgate.net

C-Terminal Derivatization:

Amidation: Converting the C-terminal carboxylic acid (-OH) to a primary amide (-NH2) neutralizes the negative charge. sigmaaldrich.com This modification prevents degradation by certain carboxypeptidases and can alter the hydrogen-bonding pattern of the C-terminus, which may influence intermolecular interactions during aggregation. researchgate.netsigmaaldrich.com

Modification TypeTerminalSpecific DerivatizationRationale and Impact
Charge Neutralization N-TerminalAcetylationRemoves positive charge, mimics native protein structure, increases stability. sigmaaldrich.com
C-TerminalAmidationRemoves negative charge, increases stability against carboxypeptidases, alters H-bonding potential. sigmaaldrich.com
Increased Hydrophobicity N-TerminalPalmitoylation / LipidationIncreases affinity for membranes and hydrophobic environments; promotes self-assembly. researchgate.netsigmaaldrich.com
Labeling N-TerminalBiotinylationAllows for detection and purification using avidin/streptavidin systems. sigmaaldrich.com
N-TerminalFluorescein/DansylAdds a fluorescent tag for localization and interaction studies. sigmaaldrich.com

The introduction of non-canonical amino acids (ncAAs) into the this compound sequence offers a powerful tool to create analogues with novel chemical and physical properties. frontiersin.org These ncAAs can be used to enhance proteolytic resistance, constrain peptide conformation, or introduce chemical handles for further modification. patrinum.chfrontiersin.org

Strategies include:

Incorporation of D-amino acids: Replacing one or more of the native L-amino acids with their D-enantiomers can make the peptide highly resistant to degradation by proteases, significantly increasing its biological half-life.

Using conformationally restricted amino acids: Introducing ncAAs designed to favor specific backbone torsion angles can be used to force the peptide into a particular conformation, such as an extended or helical structure, to study how pre-organization affects its interaction profile. nih.gov

Side-chain modifications: Using amino acids with modified side chains, such as replacing Methionine with its non-oxidizable analogue Norleucine, can help elucidate the functional role of a specific chemical group (in this case, the thioether in Methionine).

The incorporation of ncAAs is a key strategy for the chemical diversification of peptides, enabling the generation of new-to-nature molecules with enhanced pharmacological or research value. patrinum.chfrontiersin.org

N-Terminal and C-Terminal Derivatization Strategies

Structure-Activity Relationship (SAR) Investigations of this compound Analogues

Structure-activity relationship (SAR) studies aim to connect the specific chemical structure of a molecule with its biological or biochemical activity. For this compound analogues, these investigations focus on how modifications affect the peptide's propensity to aggregate and form amyloid-like structures. researchgate.net

The primary "activity" of the this compound fragment is its ability to participate in the self-assembly of Aβ peptides into fibrils. researchgate.net SAR studies reveal a strong correlation between the peptide's hydrophobicity and its aggregation tendency. The sequence is dominated by hydrophobic residues, and it is believed that the hydrophobic effect is a primary driving force for the intermolecular interactions leading to aggregation. researchgate.net

Conformational Changes: The peptide is thought to exist in a random coil conformation in its soluble, monomeric state but undergoes a conformational change to a β-sheet structure upon aggregation. researchgate.net Modifications that stabilize the β-sheet conformation can enhance aggregation, while those that favor other structures (e.g., α-helices) or introduce rigidity (e.g., proline substitution) can inhibit it. The binding and interaction profiles of analogues are thus directly linked to their sequence-dependent conformational preferences.

N- and C-Terminal Residues (Ile-1 and Met-5): The terminal positions are often crucial for initiating interactions and providing stability. The hydrophobic side chains of Isoleucine at position 1 and Methionine at position 5 are likely key anchoring points for intermolecular hydrophobic contacts. Studies on other peptides have shown that N-terminal and C-terminal residues strongly influence binding affinity and activity. mdpi.comsemanticscholar.org

Central Glycine (Gly-3): Located in the middle of the sequence, the Glycine residue provides a point of maximal backbone flexibility. This flexibility is likely essential for allowing the peptide to transition from a disordered state to the ordered β-sheet conformation found in amyloid fibrils. Its position allows the peptide ends to adopt the necessary geometry for propagation of the fibril structure.

PositionAmino AcidPositional Role in this compound
1 Isoleucine (Ile)N-terminal hydrophobic anchor; may initiate intermolecular contact. mdpi.com
2 Isoleucine (Ile)Contributes to the core hydrophobicity; involved in steric packing.
3 Glycine (Gly)Provides essential backbone flexibility, enabling conformational transition to β-sheet.
4 Leucine (Leu)Contributes significantly to the core hydrophobicity and driving force for aggregation. nih.gov
5 Methionine (Met)C-terminal hydrophobic anchor; side chain is susceptible to oxidation, which can modulate aggregation.

Influence of Hydrophobicity and Branched-Chain Amino Acids on Structural Features

The structural characteristics of the pentapeptide this compound and its derivatives are significantly governed by the physicochemical properties of its constituent amino acids. The sequence is dominated by hydrophobic and branched-chain amino acids (BCAAs), which play a pivotal role in dictating its conformational preferences, self-assembly behavior, and interactions with its molecular environment.

The primary sequence of this compound contains four hydrophobic residues: two isoleucines (Ile), one leucine (Leu), and one methionine (Met). wisc.edu Isoleucine and leucine are also classified as branched-chain amino acids (BCAAs), a group that also includes valine (Val). wikipedia.orgwebmd.com These amino acids, due to their aliphatic side chains, tend to be repelled by water, a fundamental force that drives protein folding and peptide structuring. wisc.edu The presence of glycine (Gly), the simplest amino acid with only a hydrogen atom as its side chain, introduces a point of flexibility in the peptide backbone. nih.gov

Detailed Research Findings

The high degree of hydrophobicity in a peptide sequence like this compound is a primary driver for the formation of defined secondary structures. Hydrophobic interactions are known to be a major force in protein folding, stabilizing globular structures and facilitating binding events. pnas.org In peptides composed largely of hydrophobic amino acids, there is a strong tendency to minimize contact with aqueous environments, leading to aggregation or the adoption of conformations where the hydrophobic side chains are shielded. rsc.org Research on various hydrophobic peptides demonstrates that they can self-assemble into ordered supramolecular structures, such as α-helices or β-sheets. rsc.orgresearchgate.net For instance, studies on pentapeptides have shown that specific combinations of hydrophobic and hydrophilic residues are key to stabilizing secondary structure elements. nih.gov

The branched-chain amino acids—isoleucine and leucine—are constitutional isomers, meaning they have identical molecular formulas but different atomic arrangements. nih.govresearchgate.net This structural difference, specifically the position of the methyl group on the side chain, has a distinct influence on the peptide's spatial structure. nih.gov The bulky, non-polar side chains of BCAAs contribute significantly to the hydrophobic core of a peptide or protein. Their catabolism is also a critical aspect of cellular physiology. mdpi.com

Research into analogues of other hydrophobic peptides provides insight into how modifications to a sequence like this compound could influence its structure. In studies of cyclolinopeptide A, a cyclic peptide rich in hydrophobic amino acids, replacing BCAAs like leucine, isoleucine, and valine with the more polar threonine residue significantly altered the biological activity of the resulting linear and cyclic analogues. semanticscholar.orgpreprints.org For example, the linear peptide H-Leu-Ile-Ile-Leu-Thr5-Pro-Pro-Phe-Phe-OH showed considerable immunosuppressive action, highlighting that a single substitution can modulate a peptide's function, likely through conformational changes. semanticscholar.orgpreprints.org

Furthermore, studies on surfactin, a cyclic lipopeptide, demonstrated that the addition of BCAAs (L-valine, L-leucine, and L-isoleucine) to the production medium altered the final structure of the lipopeptide. nih.gov Specifically, supplementation with L-Valine increased the proportion of certain β-hydroxy fatty acids and changed the amino acid composition at the seventh position of the peptide chain. nih.gov These structural modifications were directly linked to an enhancement of the molecule's antibacterial activity. nih.gov This suggests that the availability of specific BCAAs can be a crucial factor in the biosynthesis and final structure of peptide analogues.

The intrinsic hydrophobicity of amino acid side chains can be quantified using various scales, often derived from methods like reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov These scales consistently rank Leucine, Isoleucine, and Methionine among the more hydrophobic amino acids. mpg.dempg.de The exact ranking can vary depending on the experimental conditions, such as pH and the specific peptide sequence used for the measurement, which underscores the context-dependent nature of hydrophobicity. nih.govmpg.de

Table 1: Relative Hydrophobicity of Constituent and Related Amino Acids This table presents hydrophobicity values from a scale derived from the clustering of amino acids in the gas phase. Values greater than 1 indicate a hydrophobic character, while values less than 1 represent a hydrophilic character.

Amino AcidThree-Letter CodeOne-Letter CodeHydrophobicity Value (α)Classification
IsoleucineIleI1.044Hydrophobic
LeucineLeuL1.053Hydrophobic
GlycineGlyG0.934Hydrophilic
MethionineMetM1.053Hydrophobic
ValineValV1.053Hydrophobic
PhenylalaninePheF1.042Hydrophobic
ThreonineThrT0.932Hydrophilic
SerineSerS0.862Hydrophilic
Data sourced from a study on intrinsic hydrophobicity scales. mpg.de

Table 2: Structural Influence of Amino Acid Substitutions in Peptide Analogues This table summarizes findings from research on peptide analogues where substitutions of hydrophobic and branched-chain amino acids led to notable changes in structure and function. This provides a model for potential modifications to this compound.

Original Peptide/ClassAmino Acid SubstitutionResulting Analogue Sequence (Example)Observed Structural/Functional ImpactReference
Cyclolinopeptide A (Linear Analogue)Valine replaced by ThreonineH-Leu-Ile-Ile-Leu-Thr ⁵-Pro-Pro-Phe-Phe-OHMaintained significant immunosuppressive activity, comparable to some other active analogues. semanticscholar.orgpreprints.org
Cyclolinopeptide A (Linear Analogue)Leucine replaced by ThreonineH-Thr ¹-Ile-Ile-Leu-Thr ⁵-Pro-Pro-Phe-Phe-OHResulted in stronger immunosuppressive action than the standard, Cyclosporine A. semanticscholar.orgpreprints.org
SurfactinSupplementation with L-ValineNot a direct substitution, but influenced biosynthesis.Increased proportions of iso C14 and iso C16 β-hydroxy fatty acids; increased proportion of C14 [Val⁷] surfactin. Enhanced antibacterial activity. nih.gov
Aurein 1.2Lysine replaced by OrnithineGly-Leu-Phe-Asp-Ile-Ile-Lys-Orn ⁸-Ile-Ala-Glu-Ser-Phe-NH₂Exhibited high antiproliferative activity against cancer cell lines while maintaining a random coil/α-helical conformation. mdpi.com

These findings collectively indicate that the dense concentration of hydrophobic and branched-chain amino acids in the this compound sequence is the primary determinant of its structural features. Modifications, such as substituting the BCAA residues (Ile, Leu) with other hydrophobic or polar amino acids, would be expected to significantly alter its conformational landscape, solubility, and potential for self-assembly. The isomeric difference between isoleucine and leucine, along with the flexibility imparted by glycine, adds further layers of complexity to predicting the precise three-dimensional structure of its derivatives. nih.gov

Future Research Directions in Pentapeptide Chemical Biology

Development of Next-Generation Peptide Synthesis Technologies

The chemical synthesis of H-Ile-Ile-Gly-Leu-Met-OH and its analogues is fundamental to enabling detailed biological and structural studies. While solid-phase peptide synthesis (SPPS) has been the conventional method for producing such peptides, next-generation technologies are set to revolutionize this process, offering enhanced efficiency, purity, and the ability to create more complex derivatives.

Future advancements will likely focus on microwave-assisted SPPS, which can accelerate coupling and deprotection steps, significantly reducing synthesis time. Furthermore, the development of novel, highly efficient coupling reagents and linker strategies will be crucial for improving the yield and purity of this hydrophobic peptide. The synthesis of constrained analogues, for instance, through the introduction of internal staples or cyclization, has been shown to produce peptides with specific conformations, such as β-turns. nih.gov These next-generation synthetic approaches will be instrumental in creating libraries of this compound variants with modified backbones or non-natural amino acids to probe structure-activity relationships with greater precision.

Synthesis TechnologyPotential Advantage for this compound
Microwave-Assisted SPPSFaster synthesis of the peptide and its analogues.
Novel Coupling ReagentsHigher purity and yield, overcoming challenges of hydrophobic peptide synthesis.
Advanced Linker StrategiesImproved cleavage and purification of the final product.
Automated SynthesizersHigh-throughput synthesis of peptide libraries for screening.

Integration of Multi-Omics Data for Comprehensive Peptide Profiling

Understanding the complete biological role of this compound requires a systems-level approach. The integration of various "omics" data—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive profile of the cellular response to this neurotoxic peptide. nih.govfrontiersin.org For instance, multi-omics studies on brain tissue in Alzheimer's disease have begun to reveal complex molecular signatures associated with amyloid deposition. jst.go.jpoup.com

Future research could apply targeted multi-omics analysis to cell cultures or animal models exposed to this compound. This would allow for the identification of specific pathways and networks affected by the peptide. For example, transcriptomic analysis could identify genes whose expression is altered in response to the peptide, while proteomics could reveal changes in protein expression and post-translational modifications. frontiersin.org Metabolomics could uncover shifts in cellular metabolism indicative of neurotoxic stress. nih.gov By integrating these datasets, researchers can construct detailed models of the peptide's mechanism of action, potentially identifying novel biomarkers for amyloid-related pathology and new targets for therapeutic intervention.

Advancements in High-Resolution Structural Determination for Flexible Peptides

Due to its small size, this compound is inherently flexible, adopting a range of conformations in solution. Determining the specific three-dimensional structure that is responsible for its neurotoxic activity is a significant challenge. Advancements in structural biology techniques are critical for characterizing the conformational landscape of this and other flexible peptides.

While X-ray diffraction has provided insights into the solid-state structure, revealing a reverse-turn conformation, solution-state techniques are needed to understand its dynamic behavior in a more biologically relevant environment. nih.gov High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like residual dipolar coupling (RDC) and paramagnetic relaxation enhancement (PRE), can provide long-range structural restraints to better define the ensemble of conformations. pnas.orguzh.chscispace.comchemrxiv.org Cryo-electron microscopy (cryo-EM) is also emerging as a powerful tool for visualizing the structures of peptide aggregates and fibrils at near-atomic resolution. biorxiv.org Future studies will likely combine these experimental techniques with sophisticated molecular dynamics (MD) simulations to generate a more complete picture of the conformational dynamics of this compound and how it interacts with cellular membranes and other proteins.

Structural TechniqueApplication to this compound
High-Field NMR SpectroscopyCharacterization of solution-state conformations and dynamics.
Cryo-Electron MicroscopyVisualization of fibrillar aggregates at high resolution.
X-ray CrystallographyDetermination of solid-state structures of the peptide and its complexes.
Molecular Dynamics SimulationsModeling conformational landscapes and binding interactions.

Machine Learning and Artificial Intelligence in Predictive Peptide Modeling

Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools in peptide research. nih.gov These computational approaches can be trained on large datasets of peptide sequences and their properties to predict the behavior of new peptides, such as their propensity to aggregate. nih.govresearchgate.netarxiv.org For this compound, ML models can be developed to predict how specific amino acid substitutions would affect its aggregation potential and neurotoxicity.

Furthermore, generative AI models can be used to design novel peptide sequences with desired properties. For example, an AI could be tasked with designing a peptide that binds to this compound and inhibits its aggregation. These in silico designed peptides could then be synthesized and tested experimentally, significantly accelerating the discovery of potential therapeutic agents. The integration of ML with multi-omics and structural data will also enable the development of more sophisticated predictive models of the peptide's biological effects.

Exploration of Novel Peptide Scaffolds and Chemical Space

The structure of this compound can serve as a starting point for the design of novel peptide-based tools and therapeutics. By using the pentapeptide as a scaffold, researchers can create new molecules with unique functionalities. For instance, the GAIIG sequence, which is part of the (31-35) fragment, has been used as a core for designing self-assembling amyloid materials. researchgate.netacs.org

One promising area of future research is the development of peptide-based inhibitors of Aβ aggregation. By designing peptides that mimic the structure of this compound but are modified to prevent fibril formation, it may be possible to create agents that disrupt the amyloid cascade. nih.gov Furthermore, this pentapeptide scaffold could be functionalized with imaging agents for use as probes to detect amyloid plaques or with drug molecules for targeted delivery to sites of amyloid pathology. google.com The exploration of this expanded chemical space, facilitated by advances in peptide synthesis and computational modeling, holds significant promise for the development of new diagnostics and treatments for Alzheimer's disease and other amyloid-related disorders. frontiersin.org

Q & A

Q. How should researchers integrate conflicting computational and experimental data into a cohesive model for this compound’s mechanism of action?

  • Methodological Answer : Use Bayesian inference to weight evidence from MD simulations, SPR, and mutagenesis. Build a consensus model via tools like Rosetta. Validate with cryo-EM or FRET-based conformational assays. Publish negative results to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.